L-苯丙氨酸异丙酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

酶促寡聚化

- 蛋白酶催化的疏水性氨基酸乙酯在水混溶有机助溶剂中的寡聚化,以 L-苯丙氨酸为模型系统,突出了水混溶助溶剂在将反应从非均相条件转变为均相条件中的重要性。这是蛋白酶催化寡肽合成的强有力的介质工程工具 (Viswanathan 等,2010 年)。

立体选择性非酶促转移

- 氨基酸的立体选择性、非酶促、分子内转移研究表明,苯丙氨酸从腺苷酸酐转移到酯对于 L 异构体有效发生,这提示了对 L-氨基酸的生物学偏好的基础 (Wickramasinghe 等,1991 年)。

萃取和转运中的分子识别

- 半缩葫芦脲作为受体在氨基酸(包括 L-苯丙氨酸甲酯盐酸盐)的萃取和转运中,证明了受体对疏水性氨基酸在液-液萃取和 pH 梯度辅助的主动转运中的良好亲和力 (Cucolea 等,2016 年)。

提高 L-苯丙氨酸的产量

- 通过体外鉴定关键酶来提高 L-苯丙氨酸的产量,提高了苯丙氨酸的产量,显示了提高其生物合成效率的潜力 (Ding 等,2016 年)。

水凝胶形成

- 琼脂糖-L-苯丙氨酸酯水凝胶的简易合成表明了其在微生物学、生物医学和制药领域的潜在应用,因为它们在各种 pH 介质中具有稳定性,并且具有与琼脂糖相当的凝胶特性 (Mehta 等,2011 年)。

缓蚀

- L-苯丙氨酸甲酯盐酸盐作为盐酸溶液中低碳钢的缓蚀剂的研究表明,其对腐蚀具有良好的缓蚀效率,在材料科学中可能有用 (Mobin 等,2016 年)。

化学合成中的光学拆分

- 利用酶反应和膜萃取对苯丙氨酸外消旋体的创新光学拆分证明了化学合成中选择性和高效分离过程的潜力 (Abe 等,1997 年)。

作用机制

Target of Action

It is known that l-phenylalanine, a component of this compound, plays a crucial role in the synthesis of neurotransmitters norepinephrine and dopamine .

Mode of Action

Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Biochemical Pathways

L-phenylalanine is involved in several biochemical pathways. It is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . It is also a precursor of Tyrosine, which leads to the formation of adrenaline. Adrenaline is then converted into a brain chemical utilized to produce noradrenaline responsible for promoting mental alertness and memory, and for the elevation of mood and for the suppression of appetite .

Pharmacokinetics

It is known that l-phenylalanine is an essential amino acid that is absorbed and utilized by the body .

Result of Action

L-phenylalanine is known to play a crucial role in the production of neurotransmitters, which can influence mood and cognitive functions .

Action Environment

The action, efficacy, and stability of L-phenylalanine isopropyl ester hydrochloride can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and other conditions can affect its stability and activity . .

生化分析

Biochemical Properties

L-phenylalanine isopropyl ester hydrochloride, like its parent compound L-phenylalanine, is expected to interact with a variety of enzymes, proteins, and other biomolecules. L-phenylalanine is known to be a precursor for tyrosine, a critical component in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine . Therefore, it’s plausible that L-phenylalanine isopropyl ester hydrochloride may also interact with the same or similar biochemical pathways .

Cellular Effects

The effects of L-phenylalanine isopropyl ester hydrochloride on cells and cellular processes are not well-studied. Given its structural similarity to L-phenylalanine, it may influence cell function in similar ways. For instance, L-phenylalanine is known to play a role in promoting mental alertness, memory, mood elevation, and appetite suppression

Molecular Mechanism

L-phenylalanine is known to act as an antagonist at the glycine binding site of NMDA receptor and at the glutamate binding site of AMPA receptor . It’s possible that L-phenylalanine isopropyl ester hydrochloride may have similar interactions at the molecular level.

Temporal Effects in Laboratory Settings

The temporal effects of L-phenylalanine isopropyl ester hydrochloride in laboratory settings are not well-documented. Studies on L-phenylalanine production in E. coli have shown changes in metabolic activities during the fermentation process . Similar studies could be conducted with L-phenylalanine isopropyl ester hydrochloride to understand its stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of L-phenylalanine isopropyl ester hydrochloride in animal models. Studies have suggested that L-phenylalanine can improve walking disabilities, rigidity, speech difficulties, and depression caused by Parkinson’s disease in animal models

Metabolic Pathways

L-phenylalanine isopropyl ester hydrochloride is likely to be involved in similar metabolic pathways as L-phenylalanine. L-phenylalanine is known to be part of the shikimate and L-phenylalanine branch pathways, which are critical for the production of aromatic compounds .

Transport and Distribution

L-phenylalanine is known to be transported by L-type amino acid transporter 1 (LAT1), which is responsible for transporting large neutral amino acids . It’s possible that L-phenylalanine isopropyl ester hydrochloride may be transported and distributed in a similar manner.

属性

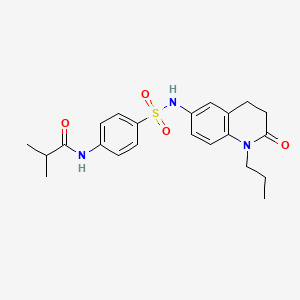

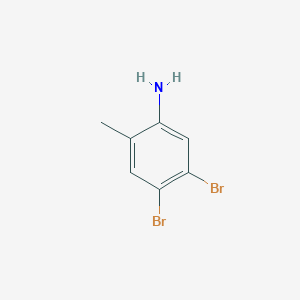

IUPAC Name |

propan-2-yl (2S)-2-amino-3-phenylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-9(2)15-12(14)11(13)8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H/t11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNCNDSZTRKDQH-MERQFXBCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@H](CC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 1-[(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2964107.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2964109.png)

![2-Bromo-5-methylbenzo[d]thiazole](/img/structure/B2964111.png)

![5-[4-(Diethylamino)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2964114.png)

![2,4,5-trimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2964120.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2964122.png)